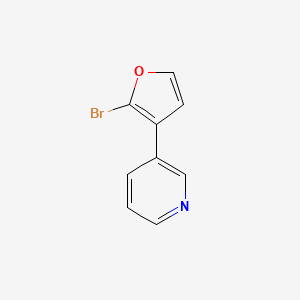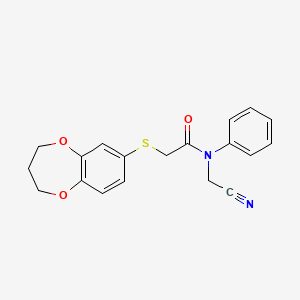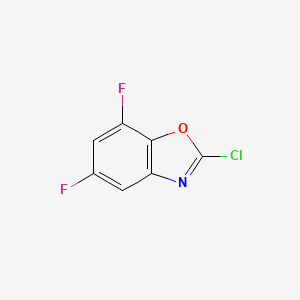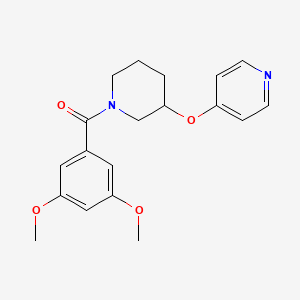
(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine is a chiral piperazine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent
Applications De Recherche Scientifique
(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential in developing new therapeutic agents, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is utilized in the production of various fine chemicals and as a building block in the synthesis of polymers and advanced materials .
Mécanisme D'action
Target of Action
Piperazine derivatives have been found to be involved in mrna-based therapeutics . They are used in lipid nanoparticles (LNPs) for RNA delivery in clinics . Piperazine compounds are also known to act as GABA receptor agonists .
Mode of Action
Piperazine compounds, in general, bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . In the context of mRNA delivery, piperazine-derived ionizable lipids are used to enhance mRNA transmembrane delivery and transfection efficiency .
Biochemical Pathways
Piperazine compounds are known to be involved in various biochemical reactions and processes . They are often used as basic and hydrophilic groups to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Pharmacokinetics
Piperazine-derived ionizable lipids have been used to enhance mrna delivery, suggesting that they may have favorable absorption and distribution characteristics .
Result of Action
Piperazine derivatives have been associated with enhanced mrna delivery and cancer immunotherapy . For instance, LNPs formulated with certain piperazine-derived lipids can efficiently package mRNA and perform superior transfection efficiency both in vitro and in vivo .
Action Environment
The performance of piperazine compounds can be influenced by various factors, including the chemical environment and the presence of other compounds .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Hydroxyethyl Group: The protected piperazine is then reacted with an appropriate chiral epoxide, such as (S)-propylene oxide, under basic conditions to introduce the hydroxyethyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various substituted piperazine derivatives depending on the reactants used.
Comparaison Avec Des Composés Similaires
1-Boc-piperazine: Lacks the hydroxyethyl group, making it less versatile in certain synthetic applications.
2-(Hydroxyethyl)piperazine: Does not have the Boc protecting group, which can limit its stability and reactivity in some reactions.
N-Boc-2-(hydroxyethyl)piperazine: Similar structure but may differ in stereochemistry, affecting its biological activity and reactivity .
Uniqueness: (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine is unique due to its chiral nature and the presence of both the Boc protecting group and the hydroxyethyl substituent. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGOFQGBDCLROP-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CNCCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)
![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)
![1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2982677.png)
![2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide](/img/structure/B2982678.png)




![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)
![8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione](/img/structure/B2982691.png)
![N-(2,4-difluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2982695.png)
![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)


